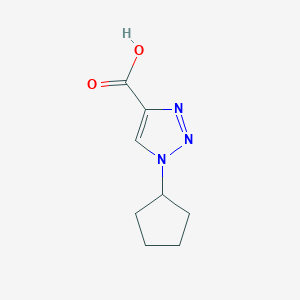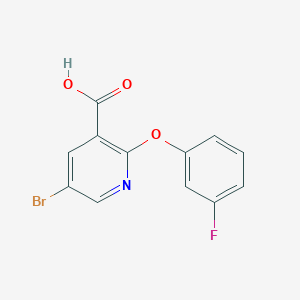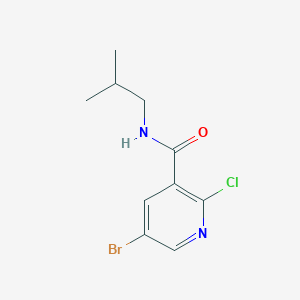
Clorhidrato de 3-(2-bromofenoxi)pirrolidina
Descripción general
Descripción
3-(2-Bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromophenoxy group attached to the pyrrolidine ring
Aplicaciones Científicas De Investigación
3-(2-Bromophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
- Pyrrolidine alkaloids are naturally occurring nitrogen-containing compounds found in bacteria, fungi, plants, and animals. They have diverse pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
3-(2-Bromophenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .
Cellular Effects
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux . These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Bromophenoxy)pyrrolidine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, 3-(2-Bromophenoxy)pyrrolidine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-(2-Bromophenoxy)pyrrolidine hydrochloride can maintain its activity for extended periods, although its potency may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 3-(2-Bromophenoxy)pyrrolidine hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
3-(2-Bromophenoxy)pyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic state . Understanding these pathways is crucial for predicting the compound’s effects and potential side effects.
Transport and Distribution
Within cells and tissues, 3-(2-Bromophenoxy)pyrrolidine hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues . The distribution of 3-(2-Bromophenoxy)pyrrolidine hydrochloride can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-(2-Bromophenoxy)pyrrolidine hydrochloride is an important factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular distribution of 3-(2-Bromophenoxy)pyrrolidine hydrochloride is essential for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-bromophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of 3-(2-Bromophenoxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenoxy)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromophenoxy)pyrrolidine hydrochloride
- 3-(4-Bromophenoxy)pyrrolidine hydrochloride
- 3-(2-Chlorophenoxy)pyrrolidine hydrochloride
Uniqueness
3-(2-Bromophenoxy)pyrrolidine hydrochloride is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(2-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUWIUFWPFAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)



![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
